N-(4-bromo-2-methylphenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide
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Description
N-(4-bromo-2-methylphenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H19BrN4OS and its molecular weight is 407.33. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Docking Study
Researchers have investigated the synthesis of derivatives similar to N-(4-bromo-2-methylphenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide, particularly focusing on their potential as anticonvulsant agents. The process involves the synthesis of thioacetamide derivatives by alkylation, with studies indicating moderate anticonvulsant activity for compounds featuring a 4-bromophenyl substituent. These findings suggest a possible application in the development of new anticonvulsant drugs (Severina et al., 2020).
Antimicrobial and Antituberculosis Activity
Another study focused on the synthesis of isoniazid clubbed pyrimidine derivatives, evaluating their antimicrobial and antituberculosis activity. The findings revealed good antimicrobial activity against various bacterial and fungal strains, suggesting the potential of these compounds in treating infectious diseases (Soni & Patel, 2017).
Antitumor Activity
Research into 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolate inhibitors has shown significant antitumor activity, with selectivity for certain transporters over others. This specificity could offer a targeted approach in cancer therapy, indicating the relevance of pyrimidine derivatives in developing new anticancer drugs (Wang et al., 2011).
Analgesic and Ulcerogenic Activity
A study on the synthesis of novel pyrimidine derivatives investigated their analgesic and ulcerogenic activities. Some compounds exhibited significant analgesic activity without ulcerogenic effects, highlighting their potential in pain management (Chaudhary et al., 2012).
Dual Inhibitors of Dihydrofolate Reductase and Thymidylate Synthase
The synthesis of N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid and its analogs has demonstrated potent inhibitory activity against both dihydrofolate reductase and thymidylate synthase. This dual action suggests a strong therapeutic potential in treating diseases where these enzymes are therapeutic targets (Gangjee et al., 2005).
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4OS/c1-12-8-13(18)4-5-14(12)21-16(23)10-24-17-9-15(19-11-20-17)22-6-2-3-7-22/h4-5,8-9,11H,2-3,6-7,10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIHDTRUDFPOSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NC=NC(=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.